5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-424032 involves the reaction of pyrazolo[1,5-a]pyrimidine with furanyl and trifluoromethyl groups under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing company .
Industrial Production Methods
Industrial production of CL-424032 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CL-424032 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl and furanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
CL-424032 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on sodium channels in various biological systems.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to sodium channel dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
CL-424032 exerts its effects by inhibiting sodium channels. This inhibition affects the flow of sodium ions across cell membranes, which can alter cellular activity and signaling pathways. The molecular targets include specific sodium channel subtypes, and the pathways involved are related to ion transport and cellular excitability .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Sodium channel inhibitors: Other compounds that inhibit sodium channels, such as tetrodotoxin and lidocaine.
Uniqueness
CL-424032 is unique due to its specific trifluoromethyl and furanyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H7F3N4O2 |
---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-6(8-2-1-3-21-8)17-10-5-7(11(16)20)18-19(9)10/h1-5H,(H2,16,20) |
InChI Key |
UUBSWHIZOFRMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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